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Compound of Interest

Compound Name: Methyl-d9-choline

CAS No.: 50673-41-1

Cat. No.: B1676444 Get Quote

Executive Summary
Methyl-d9-choline (Choline-d9) represents the gold-standard stable isotope-labeled internal

standard (SIL-IS) for the quantification of choline and its metabolites in complex biological

matrices. Its utility extends beyond simple quantification; it is a critical probe in metabolic flux

analysis, enabling the precise tracking of the phosphatidylethanolamine N-methyltransferase

(PEMT) pathway versus the CDP-choline (Kennedy) pathway. This guide provides a rigorous

technical breakdown of its physicochemical properties, handling protocols, and application in

high-throughput drug development workflows.

Part 1: Chemical Identity and Physicochemical
Properties[1]
Methyl-d9-choline is the deuterated analog of choline where the nine hydrogen atoms on the

trimethylammonium headgroup are replaced by deuterium (

H). This specific labeling strategy is chosen because the methyl groups are chemically stable
and do not undergo exchange with solvent protons, unlike hydroxyl protons.
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Property Specification

Compound Name Methyl-d9-choline Chloride (Common salt form)

Systematic Name
2-Hydroxy-N,N,N-tris(methyl-d3)ethan-1-

aminium chloride

CAS Number (Salt) 61037-86-3

CAS Number (Cation) 50673-41-1

Molecular Formula

Molecular Weight (Salt) 148.68 g/mol

Molecular Weight (Cation) 113.23 g/mol

Isotopic Purity 99 atom % D

Solubility
Highly soluble in water (>50 mg/mL), Methanol;

Slightly soluble in DMSO

Hygroscopicity Highly hygroscopic (requires desiccation)

Mass Shift Logic
The substitution of 9 protons (

H, approx 1.0078 Da) with 9 deuterons (

H, approx 2.0141 Da) results in a mass shift of approximately +9.05 Da.

Native Choline (

): m/z 104.1

Methyl-d9-choline (

): m/z 113.2

This +9 Da shift is sufficient to avoid isotopic overlap with the natural abundance M+1 and M+2

isotopes of endogenous choline, ensuring zero cross-talk in mass spectrometry.
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Part 2: Strategic Applications in Drug Development
Biomarker Quantification (TMAO Axis)
Choline is a precursor to Trimethylamine N-oxide (TMAO), a prognostic biomarker for

cardiovascular disease (CVD) and renal failure. Methyl-d9-choline is used to normalize matrix

effects during the quantification of free choline in plasma, which is often co-analyzed with

TMAO and Betaine.

Metabolic Flux Analysis (MFA)
In drug discovery, particularly for hepatology (NASH/NAFLD), researchers use Methyl-d9-
choline to distinguish between:

Dietary uptake: Direct absorption of labeled choline.

De novo synthesis: Methylation of phosphatidylethanolamine (PE) to phosphatidylcholine

(PC).

By administering Methyl-d9-choline in vivo, researchers can track the incorporation of the d9-

headgroup into PC (via the Kennedy pathway) versus PC synthesized from endogenous

sources.

Part 3: Experimental Framework & Protocols
Protocol A: Preparation of Calibration Standards

Objective: Create a stable stock solution free from isotopic exchange.

Solvent: Water or 50:50 Methanol:Water (acidified with 0.1% Formic Acid to prevent bacterial

growth).

Step-by-Step:

Weighing: Rapidly weigh 10.0 mg of Choline-d9 chloride into a tared glass vial. Note: Work in

a low-humidity environment or use a glovebox due to hygroscopicity.

Dissolution: Add 10.0 mL of LC-MS grade water to yield a 1.0 mg/mL (free base equivalent

calculation required) stock.
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Storage: Aliquot into amber glass vials. Store at -20°C (stable for 6 months) or -80°C (stable

for 2 years).

Working Solution: Dilute stock to 10

g/mL in acetonitrile/water (50:50) for daily use.

Protocol B: High-Throughput Plasma Extraction
Method: Protein Precipitation (PPT)

Rationale: Choline is highly polar; Liquid-Liquid Extraction (LLE) with non-polar solvents is

ineffective. PPT with acidified organic solvent maximizes recovery.

Workflow:

Sample: Aliquot 50

L of plasma into a 96-well plate.

IS Addition: Add 10

L of Methyl-d9-choline working solution (2

M).

Precipitation: Add 200

L of ice-cold Acetonitrile containing 0.1% Formic Acid.

Agitation: Vortex for 30 seconds; Centrifuge at 4,000 x g for 10 minutes at 4°C.

Transfer: Transfer 150

L of supernatant to a fresh plate.

Injection: Inject 2-5

L directly onto the LC-MS/MS system.
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Protocol C: LC-MS/MS Conditions (HILIC Mode)
Reverse-phase C18 columns often fail to retain choline due to its positive charge and high

polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard.

Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7

m, 2.1 x 100 mm).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: 95% B to 50% B over 5 minutes.

MS Detection: Positive Electrospray Ionization (ESI+).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z)
Collision Energy
(V)

Choline

(Endogenous)
104.1 60.1 20

| Methyl-d9-choline (IS) | 113.2 | 69.1 | 20 |

Note: The product ion 60.1 corresponds to trimethylamine (N(CH3)3), while 69.1 corresponds

to trimethylamine-d9 (N(CD3)3).

Part 4: Visualization of Metabolic Pathways
The following diagram illustrates the metabolic fate of Methyl-d9-choline, highlighting its

divergence into the Betaine oxidation pathway and the Phospholipid synthesis pathway.
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Caption: Metabolic fate of Methyl-d9-choline showing divergence into the Kennedy Pathway

(Red), Betaine Oxidation (Green), and Acetylcholine synthesis.
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Part 5: Analytical Workflow Diagram
This diagram outlines the decision matrix for processing biological samples containing Choline-

d9.
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Caption: Standardized bioanalytical workflow for the extraction and quantification of Choline-d9

from biological matrices.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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